molecular formula C22H24N2O3S2 B2525967 3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1115933-67-9

3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2525967
CAS No.: 1115933-67-9
M. Wt: 428.57
InChI Key: DWCDKBGUHLEDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of thiophene carboxamides have been studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar biological activities, making it a candidate for drug discovery.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, thiophene derivatives are used in the production of conductive polymers, organic semiconductors, and other advanced materials. This compound may find applications in these areas due to its structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an appropriate amine under dehydrating conditions.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride derivative.

    Final coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the thiophene ring or the aromatic substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene carboxamide core structure and may exhibit similar chemical and biological properties.

    Sulfonamides: Compounds containing the sulfonamide group are known for their diverse pharmacological activities.

    Aromatic amides: These compounds have an amide linkage to an aromatic ring, similar to the structure of the target compound.

Uniqueness

The uniqueness of 3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-propan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-15(2)17-6-5-7-18(14-17)23-22(25)21-20(12-13-28-21)24(4)29(26,27)19-10-8-16(3)9-11-19/h5-15H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCDKBGUHLEDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.